1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
Beschreibung
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of imidazole and piperazine moieties
Eigenschaften
IUPAC Name |
1-[4-[[3-(2-methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-19-24-9-11-27(19)10-3-8-23-16-20-4-6-22(7-5-20)29-18-21(28)17-26-14-12-25(2)13-15-26/h4-7,9,11,21,23,28H,3,8,10,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYCSCXOYFFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNCC2=CC=C(C=C2)OCC(CN3CCN(CC3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves multiple steps. The general synthetic route includes the following steps:
Formation of the imidazole moiety: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the propylamino group: This step involves the reaction of the imidazole derivative with a propylamine under mild conditions.
Formation of the phenoxy linkage: The phenoxy group is introduced through a nucleophilic substitution reaction with a suitable phenol derivative.
Introduction of the piperazine moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under appropriate conditions.
Analyse Chemischer Reaktionen
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its potential effects on different physiological pathways and its ability to modulate biological responses.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole moiety can interact with metal ions and enzymes, while the piperazine moiety can modulate receptor activity . These interactions lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole moiety and exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine moiety and are used in various therapeutic applications.
Phenoxy derivatives: These compounds feature the phenoxy linkage and are studied for their potential pharmacological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
